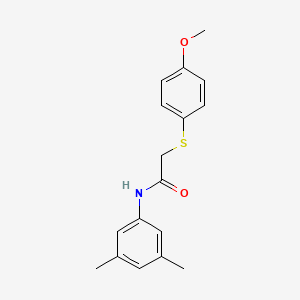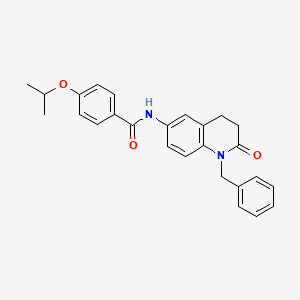![molecular formula C7H11ClF3NO3 B2573006 2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride CAS No. 2413900-80-6](/img/structure/B2573006.png)
2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2413900-80-6 . It has a molecular weight of 249.62 . It is typically in the form of a powder .
Physical and Chemical Properties Analysis
This compound is a powder . More detailed physical and chemical properties are not available in the resources.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an important intermediate for synthesizing biologically active heterocyclic compounds, showcases the utility of morpholine derivatives in creating complex organic molecules. These compounds are pivotal for developing pharmaceuticals and agrochemicals due to their unique structural features and biological activities (Mazur, Pitucha, & Rzączyńska, 2007).
Crystallography and Structural Analysis
In crystallography, morpholine derivatives, including similar compounds, are analyzed to understand their molecular conformation and hydrogen bonding. Such analyses contribute to the broader understanding of molecular interactions and the design of new materials with specific properties (Smith & Lynch, 2015).
Organic Synthesis Methodology
Morpholine derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, they are used in the synthesis of chroman-2-ols, indicating their role in introducing functional groups that are pivotal in pharmaceutical chemistry and material science (Semenova et al., 2020).
Catalysis and Chemical Reactions
Morpholine derivatives are also significant in catalysis, where they facilitate or enhance chemical reactions. This is particularly important in developing more efficient and sustainable chemical processes, contributing to the advancement of green chemistry (Korzhenko et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-[6-(trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-3-11-2-4(14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANKOCNWUUJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)C(F)(F)F)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2572927.png)

![3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B2572930.png)
![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)

![5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2572935.png)

![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)



![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)
![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2572947.png)
